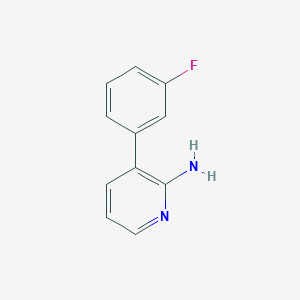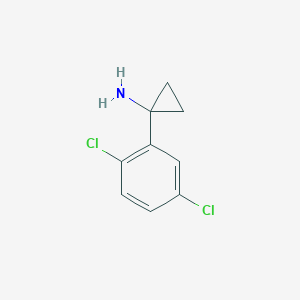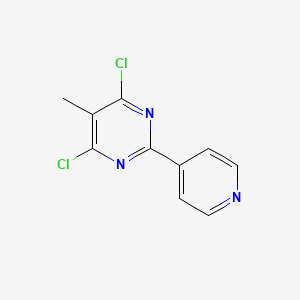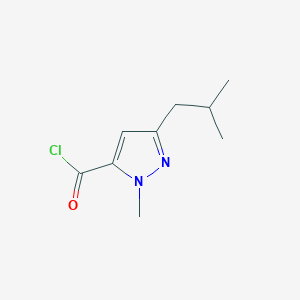![molecular formula C13H17N3O3 B11742426 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11742426.png)
4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol is a complex organic compound that features a pyrazole ring, a hydroxyethyl group, and a methoxyphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the hydroxyethyl group and the methoxyphenol moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the methoxyphenol moiety.
Applications De Recherche Scientifique
4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-[[[1-(2-hydroxyethyl)pyrazol-3-yl]amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H17N3O3/c1-19-12-8-10(2-3-11(12)18)9-14-13-4-5-16(15-13)6-7-17/h2-5,8,17-18H,6-7,9H2,1H3,(H,14,15) |
Clé InChI |
YGWIOOMLIRDXGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CNC2=NN(C=C2)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11742350.png)

![1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole](/img/structure/B11742363.png)
amine](/img/structure/B11742373.png)


![(2S,3R,4R,5R)-5-{2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl}-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11742392.png)


amine](/img/structure/B11742395.png)
![2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742406.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742414.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742430.png)
